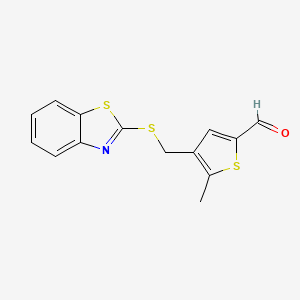

4-(Benzothiazol-2-ylthiomethyl)-5-methylthiophene-2-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(Benzothiazol-2-ylthiomethyl)-5-methylthiophene-2-carbaldehyde is a heterocyclic compound that features both benzothiazole and thiophene moieties. These structures are known for their significant roles in medicinal chemistry and material science due to their diverse biological activities and electronic properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzothiazol-2-ylthiomethyl)-5-methylthiophene-2-carbaldehyde typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or acyl chloride under acidic or basic conditions. Common methods include:

Microwave Irradiation: This technique accelerates the reaction, providing higher yields in shorter times.

One-Pot Multicomponent Reactions: These reactions are efficient and environmentally friendly, often using catalysts like silica-supported sodium hydrogen sulfate (NaHSO4-SiO2).

Industrial Production Methods

Industrial production methods for benzothiazole derivatives often involve large-scale condensation reactions using readily available starting materials and catalysts that can be easily removed by filtration .

Analyse Chemischer Reaktionen

Types of Reactions

4-(Benzothiazol-2-ylthiomethyl)-5-methylthiophene-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole or thiophene rings.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products

Oxidation: Corresponding sulfoxides or sulfones.

Reduction: Alcohols or amines.

Substitution: Halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Anticancer Activity

Research has indicated that compounds similar to 4-(Benzothiazol-2-ylthiomethyl)-5-methylthiophene-2-carbaldehyde exhibit significant anticancer properties. For example, derivatives of benzothiazole have been shown to inhibit carbonic anhydrase and lipoxygenase enzymes, which are implicated in various cancers. A study demonstrated that certain thiazole derivatives displayed dual inhibition of these enzymes, suggesting potential for further development in anticancer therapies .

2. Antifungal Properties

Recent studies have highlighted the antifungal activity of related compounds against various fungal pathogens. For instance, novel benzothiazole derivatives were synthesized and tested for their ability to inhibit succinate dehydrogenase (SDH), a key enzyme in fungal metabolism. Some compounds exhibited EC50 values below 10 μg/mL against specific fungi, indicating strong antifungal potential .

Agricultural Applications

1. Plant Growth Promotion

Compounds derived from benzothiazole have been associated with enhanced plant growth and biomass production. One study reported that certain derivatives could stimulate nitrate reductase activity in plants, leading to improved growth metrics for crops like wheat and Arabidopsis thaliana . This suggests that this compound could be explored as a bio-stimulant in agriculture.

2. Fungicide Development

The antifungal properties of related compounds make them candidates for fungicide development. The efficacy of synthesized benzothiazole derivatives against fungal pathogens positions them as promising agents for crop protection, potentially offering alternatives to conventional fungicides .

Materials Science Applications

1. Organic Electronics

The unique electronic properties of thiophene derivatives have led to their use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of this compound into polymer matrices can enhance the charge transport properties and stability of these devices .

2. Sensor Development

Due to its chemical structure, this compound may also find applications in the development of chemical sensors. Thiophene-based materials are known for their sensitivity to environmental pollutants, making them suitable for monitoring applications in environmental science .

Data Tables

| Application Area | Activity | References |

|---|---|---|

| Medicinal Chemistry | Anticancer | |

| Antifungal | ||

| Agriculture | Plant Growth Promotion | |

| Fungicide Development | ||

| Materials Science | Organic Electronics | |

| Sensor Development |

Case Studies

- Anticancer Research : A study focused on synthesizing thiazole derivatives demonstrated significant inhibition of carbonic anhydrase and lipoxygenase enzymes, suggesting a pathway for developing new anticancer drugs based on these structures .

- Fungicide Efficacy : In another investigation, several benzothiazole derivatives were tested against Cercospora arachidicola, showing exceptional antifungal activity with EC50 values significantly lower than commercial fungicides like thifluzamide .

Wirkmechanismus

The mechanism of action of 4-(Benzothiazol-2-ylthiomethyl)-5-methylthiophene-2-carbaldehyde involves its interaction with various molecular targets:

Molecular Targets: Enzymes like dihydroorotase and DNA gyrase.

Pathways Involved: Inhibition of enzyme activity, leading to disruption of bacterial cell wall synthesis or DNA replication.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Arylbenzothiazoles: Known for their anti-cancer and anti-bacterial activities.

Benzothiazole Derivatives: Exhibit a wide range of biological activities, including anti-inflammatory and neuroprotective effects.

Uniqueness

4-(Benzothiazol-2-ylthiomethyl)-5-methylthiophene-2-carbaldehyde is unique due to its combined benzothiazole and thiophene structures, which confer distinct electronic properties and biological activities .

Biologische Aktivität

4-(Benzothiazol-2-ylthiomethyl)-5-methylthiophene-2-carbaldehyde is a compound that belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antibacterial, anti-inflammatory, and anticancer properties, supported by various studies and data.

Chemical Structure and Properties

The chemical formula for this compound is C14H11NOS3. The presence of benzothiazole and thiophene moieties in its structure contributes to its biological activities. The compound features a benzothiazole ring fused with a thiophene ring, which enhances its reactivity and potential interactions with biological targets.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of benzothiazole derivatives. For instance, compounds similar to this compound have shown significant activity against various bacterial strains.

Key Findings

- Minimum Inhibitory Concentration (MIC) : Some benzothiazole derivatives demonstrated MIC values ranging from 25 to 50 µg/ml against pathogens like Salmonella typhimurium and Klebsiella pneumonia .

- Structure-Activity Relationship (SAR) : The presence of specific substituents at various positions on the benzothiazole ring can enhance antibacterial activity. For example, the introduction of a chloro group at the 5th position significantly increased efficacy .

Anti-inflammatory Activity

Benzothiazole derivatives, including our compound of interest, have been investigated for their anti-inflammatory properties. These compounds can inhibit key enzymes involved in inflammatory pathways.

Research Insights

- Inhibition of Pro-inflammatory Mediators : Studies have shown that certain benzothiazole derivatives can effectively inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation .

- Cell Line Studies : In vitro studies demonstrated that these compounds reduced the expression of pro-inflammatory cytokines in activated macrophages, suggesting potential therapeutic applications in inflammatory diseases .

Anticancer Activity

The anticancer properties of benzothiazole derivatives are well-documented, with several studies indicating their ability to induce apoptosis in cancer cells.

Case Studies

- Cell Line Efficacy : Compounds structurally similar to this compound exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. IC50 values were reported in the range of 10–30 µM for effective analogs .

- Mechanistic Studies : Molecular dynamics simulations indicated that these compounds interact with target proteins through hydrophobic contacts, which is crucial for their anticancer activity .

Data Summary Table

Eigenschaften

IUPAC Name |

4-(1,3-benzothiazol-2-ylsulfanylmethyl)-5-methylthiophene-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NOS3/c1-9-10(6-11(7-16)18-9)8-17-14-15-12-4-2-3-5-13(12)19-14/h2-7H,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTIOZIBVECFBOW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(S1)C=O)CSC2=NC3=CC=CC=C3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NOS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.